Cas no 27686-84-6 (4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol))

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) is a chiral organic compound featuring a central 2,3-dimethylbutane core symmetrically linked to two catechol (benzene-1,2-diol) groups. Its stereospecific (2R,3S) configuration enhances selectivity in asymmetric synthesis and coordination chemistry, making it valuable for designing chiral ligands or catalysts. The catechol moieties provide strong metal-chelating properties, useful in stabilizing transition metal complexes. This compound's rigid, well-defined structure is advantageous for applications in enantioselective catalysis, polymer science, or as a building block for advanced materials. Its high purity and defined stereochemistry ensure reproducibility in research and industrial processes.
4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) structure
27686-84-6 structure
Product Name:4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
CAS No:27686-84-6
MF:C18H22O4
MW:302.364885807037
MDL:MFCD00866548
CID:53202
PubChem ID:71398
Update Time:2025-11-01

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) Chemical and Physical Properties

Names and Identifiers

    • 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
    • 4-[4-(3,4-Dihydroxyphenyl)-2,3-dimethyl-butyl]benzene-1,2-diol
    • MASOPROCOL
    • CHX-100
    • NORHYDROGUAIARETICACID
    • meso-Nordihydroguaiaretic acid
    • NCGC00094201-02
    • 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis(1,2-benzenediol)
    • NCGC00015741-01
    • meso-beta,gamma-dimethyl-alpha,delta-bis(3,4-dihydroxyphenyl)butan
    • MASOPROCOL [WHO-DD]
    • NCGC00094201-05
    • Tox21_500877
    • UNII-7BO8G1BYQU
    • meso Nordihydroguaiaretic Acid
    • Nordihydroguaiaretic Acid, (R*,S*)-Isomer
    • Acid, meso-Nordihydroguaiaretic
    • meso-4,4'-(2,3-dimethyl-1,4-butanediyl)bis(pyrocatechol)
    • NCGC00015741-02
    • NCGC00015741-06!NORDIHYDROGUAIARETIC ACID
    • CHEBI:73468
    • (R*,S*)-4,4'-(2,3-Dimethylbutane-1,4-diyl)bispyrocatechol
    • meso-4,4'-(2,3-Dimethyltetramethylene)dipyrocatechol
    • N 5023
    • HY-109500
    • INSM-18
    • meso-NDGA
    • EN300-18167073
    • Masoprocolum (INN-Latin)
    • CAS-27686-84-6
    • Masoprocolum
    • NCGC00261562-01
    • CHX 100
    • NORDIHYDROGUAIARETIC ACID [MI]
    • MASOPROCOL [MART.]
    • Lopac0_000877
    • C18H22O4
    • NCGC00015741-03
    • NCGC00094201-03
    • 4-[(2S, 3R)-4-(3, 4-dihydroxyphenyl)-2, 3-dimethylbutyl]benzene-1, 2-diol
    • INSM18
    • Masoprocol [USAN:INN]
    • erythro-nordihydroguaiaretic acid
    • Lopac-N-5023
    • DTXSID5045178
    • BIDD:ER0127
    • LP00877
    • 1,2-Benzenediol, 4,4'-((2R,3S)-2,3-dimethyl-1,4-butanediyl)bis-, rel-
    • EU-0100877
    • 4,4'-((2R,3S)-2,3-dimethylbutane-1,4-diyl)dibenzene-1,2-diol
    • 4-[(2R,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethyl-butyl]benzene-1,2-diol
    • MASOPROCOL [INN]
    • NCGC00094201-04
    • meso-4-(4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl)benzene-1,2-diol
    • 4-[(2R,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
    • 27686-84-6
    • MASOPROCOL [ORANGE BOOK]
    • meso-2,3-bis(3,4-dihydroxyphenylmethyl)butane
    • nordihydroguaiaretate
    • Nordihydroguaiaretsaure
    • Masoprocol (USAN/INN)
    • NSC-682984
    • DTXCID3025178
    • 4-[(2S,3R)-3-[(3,4-dihydroxyphenyl)methyl]-2-methylbutyl]benzene-1,2-diol
    • NCGC00015741-07
    • Nordihydroguaiaretic acid (meso-form)
    • 1050512-02-1
    • AKOS016014015
    • 1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
    • Tox21_110210
    • NCGC00094201-06
    • L01XX10
    • TNP00263
    • ORISTAR NHGA
    • MASOPROCOL (MART.)
    • meso-1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane
    • rel-4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
    • BDBM22372
    • NCGC00094201-01
    • 4-((2R,3S)-4-(3,4-DIHYDROXYPHENYL)-2,3-DIMETHYLBUTYL)BENZENE-1,2-DIOL
    • 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
    • HMS3262P15
    • Q6783851
    • Actinex
    • SR-01000076028-1
    • EINECS 248-606-6
    • Masoprocolum [INN-Latin]
    • NCGC00015741-06
    • meso-4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
    • CHEMBL313972
    • SCHEMBL3818
    • D04862
    • nordihydroguiaretic acid
    • NDHGA
    • Nordihydroguaiaretic acid from Larrea divaricata (creosote bush)
    • MASOPROCOL [VANDF]
    • CS-0031186
    • 7BO8G1BYQU
    • NS00068157
    • MASOPROCOL [USAN]
    • NORDIHYDROGUAIARETIC ACID [INCI]
    • 1,2-Benzenediol, 4,4'-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)-
    • Actinex (TN)
    • DB00179
    • CCG-204959
    • SR-01000076028
    • NORDIHYDROGUAIARETIC ACID [WHO-DD]
    • NSC-4291
    • HCZKYJDFEPMADG-TXEJJXNPSA-N
    • DA-55243
    • MDL: MFCD00866548
    • Inchi: 1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+
    • InChI Key: HCZKYJDFEPMADG-TXEJJXNPSA-N
    • SMILES: OC1=C(C=CC(=C1)C[C@H](C)[C@H](C)CC1C=CC(=C(C=1)O)O)O

Computed Properties

  • Exact Mass: 302.15200
  • Monoisotopic Mass: 302.151809
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 998
  • XLogP3: 4.3
  • Topological Polar Surface Area: 80.9

Experimental Properties

  • Color/Form: Crystallize from acetic acid
  • Density: 1.241
  • Melting Point: 185.5 ºC
  • Boiling Point: 526.5°C at 760 mmHg
  • Flash Point: 247.8 °C
  • Refractive Index: 1.626
  • PSA: 80.92000
  • LogP: 3.56640

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) Security Information

  • Storage Condition:Sealed in dry,2-8°C(BD137243)

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) Pricemore >>

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4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) Suppliers

Amadis Chemical Company Limited
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(CAS:27686-84-6)4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
Order Number:A913176
Stock Status:in Stock
Quantity:10mg/5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:48
Price ($):251.0/157.0
Email:sales@amadischem.com

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) Related Literature

Additional information on 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)

Introduction to 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) (CAS No. 27686-84-6)

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol), also known by its CAS number 27686-84-6, is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features and potential applications in various biological and pharmaceutical contexts. The compound's chiral nature and the presence of multiple hydroxyl groups make it a valuable building block for the synthesis of complex molecules and bioactive compounds.

The molecular structure of 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) consists of two benzene rings linked by a chiral butane chain with two methyl groups. The hydroxyl groups on the benzene rings provide opportunities for further functionalization and conjugation with other molecules. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in both academic research and industrial applications.

In recent years, the study of chiral compounds has become increasingly important due to their significant role in enantioselective catalysis and asymmetric synthesis. 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) has been explored as a ligand in transition metal-catalyzed reactions, where its chiral properties can influence the selectivity and efficiency of the catalytic process. Research in this area has shown promising results in the development of new catalysts for the synthesis of enantiopure compounds.

Beyond its use as a ligand in catalysis, 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) has also been investigated for its potential biological activities. Studies have demonstrated that this compound can exhibit antioxidant properties due to the presence of multiple hydroxyl groups. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

In the context of drug discovery and development, 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) has been evaluated for its ability to modulate specific biological pathways. For instance, it has been shown to interact with certain enzymes and receptors involved in cellular signaling processes. These interactions can lead to therapeutic effects or serve as leads for the design of more potent and selective drug candidates.

The synthesis of 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) typically involves multi-step procedures that require precise control over stereochemistry. Recent advancements in synthetic methods have enabled more efficient and scalable production of this compound. Techniques such as asymmetric hydrogenation and organocatalytic reactions have been employed to achieve high enantiomeric purity and yield.

The physical properties of 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol), including its solubility and stability under various conditions, are important considerations for its practical applications. These properties can be influenced by factors such as temperature and pH. Understanding these parameters is essential for optimizing its use in different experimental setups and industrial processes.

In conclusion, 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) (CAS No. 27686-84-6) is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its unique structural features make it an attractive candidate for further exploration in areas such as catalysis, antioxidant activity assessment, and drug discovery. Ongoing research continues to uncover new applications and insights into the behavior of this intriguing molecule.

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Amadis Chemical Company Limited
(CAS:27686-84-6)4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
A913176
Purity:99%/99%
Quantity:10mg/5mg
Price ($):251.0/157.0
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